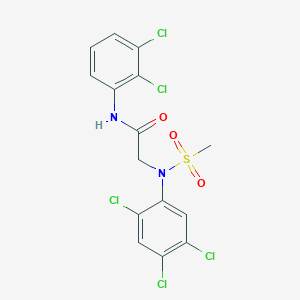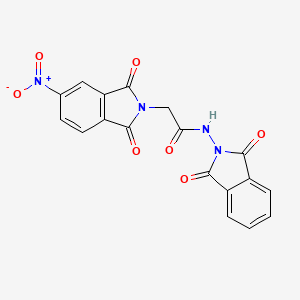![molecular formula C17H19IO3 B5108313 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, also known as IEMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the inhibition of tubulin activity, which leads to cell death in cancer cells. Tubulin is a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin activity, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene disrupts the formation of microtubules, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells, but it does not affect normal cells. This selectivity is due to the higher expression of tubulin in cancer cells compared to normal cells. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its selectivity for cancer cells, which reduces the potential for side effects. In addition, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can be synthesized in a relatively simple manner, making it accessible for laboratory experiments. However, one limitation of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the study of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene include the development of more potent analogs, investigation of its potential as a building block for novel materials, and further research in organic electronics.
Métodos De Síntesis
The synthesis of 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene involves the reaction of 1,4-dimethyl-2,5-diiodobenzene with 2-(3-ethoxyphenoxy)ethylbromide in the presence of a palladium catalyst. The reaction yields 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene, which can be purified through column chromatography.
Aplicaciones Científicas De Investigación
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as an anticancer agent. Studies have shown that 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene can induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division. In materials science, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been studied for its potential as a building block in the synthesis of novel materials with unique properties. In organic electronics, 1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene has been investigated for its potential as a semiconducting material in the fabrication of organic field-effect transistors.
Propiedades
IUPAC Name |
1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IO3/c1-3-19-14-5-4-6-15(12-14)20-9-10-21-17-8-7-13(2)11-16(17)18/h4-8,11-12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWCPOOASFMWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5108236.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5108238.png)
![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)


![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)

![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)
![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)